molecular formula C14H28O2 B8519118 1,1-Bis(2-methylpropoxy)cyclohexane CAS No. 52162-29-5

1,1-Bis(2-methylpropoxy)cyclohexane

Cat. No. B8519118
CAS RN: 52162-29-5
M. Wt: 228.37 g/mol
InChI Key: MBDCYDNGEJSIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05399778

Procedure details

Since the sump analysis exhibited values of 79% CHIBK, 16% isobutanol, and 1% each of methyl isobutyl mixed ketal, cyclohexanone and cyclohexene ether (more than 90% conversion of cyclohexanone), the reaction mixture was neutralized with 1 g of sodium methylate, and the distillation was commenced. Under reduced pressure of initially 20 hPa and then further reduced to 5 hPa, isobutanol and the other side products were distilled off. At a boiling point of 98° C./5 hPa without reflux the cyclohexanone diisobutyl ketal was removed at the head of the column. The preliminary fraction which distilled off in advance was composed of 95 g (65% isobutanol, 17% CHIBK, cyclohexanone, cyclohexene ether and mixed ketals), together 0.21 mol CHIBK, cyclohexanone and derivatives thereof.
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexene ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:8]1[CH2:13][CH2:12]CCC=1.C[CH2:15][O:16]CC.C[O-].[Na+].[CH2:22](O)[CH:23]([CH3:25])[CH3:24]>>[CH2:22]([O:7][C:1]1([O:16][CH2:15][CH:13]([CH3:12])[CH3:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH:23]([CH3:25])[CH3:24] |f:1.2,3.4|

Inputs

Step One
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
cyclohexene ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1.CCOCC
Step Two
Name
sodium methylate
Quantity
1 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the distillation
DISTILLATION
Type
DISTILLATION
Details
the other side products were distilled off
TEMPERATURE
Type
TEMPERATURE
Details
At a boiling point of 98° C./5 hPa without reflux the cyclohexanone diisobutyl ketal
CUSTOM
Type
CUSTOM
Details
was removed at the head of the column
DISTILLATION
Type
DISTILLATION
Details
The preliminary fraction which distilled off in advance
ADDITION
Type
ADDITION
Details
was composed of 95 g (65% isobutanol, 17% CHIBK, cyclohexanone, cyclohexene ether and mixed ketals), together 0.21 mol CHIBK, cyclohexanone

Outcomes

Product
Name
Type
Smiles
C(C(C)C)OC1(CCCCC1)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.